2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate is a chemical compound with a complex structure that includes a trifluoroethyl group, a pyrazolylidene moiety, and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable carbamoylating agent in the presence of a base. The reaction conditions may include heating under reflux and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoroethyl group can be oxidized to form trifluoromethyl groups.
Reduction: : The pyrazolylidene moiety can be reduced to form pyrazolyl groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed
Oxidation: : Trifluoromethyl derivatives.
Reduction: : Pyrazolyl derivatives.
Substitution: : Various substituted trifluoroethyl and pyrazolyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group can impart unique properties to the resulting compounds, such as increased stability and reactivity.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and interactions. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool in biochemical assays.
Medicine
In the medical field, derivatives of this compound may be explored for their potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry
In industry, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate exerts its effects depends on its specific application. For example, in biochemical assays, it may bind to enzyme active sites, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate: : Similar structure but lacks the pyrazolylidene moiety.
2,2,2-Trifluoroethyl N-(1-cyano-2-methylpropyl)carbamate: : Similar structure but with a cyano group instead of the pyrazolylidene moiety.
Uniqueness
The presence of the pyrazolylidene moiety in 2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate distinguishes it from similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(2-methylpropyl)pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-7(2)5-16-8(3-4-14-16)15-9(17)18-6-10(11,12)13/h3-4,7H,5-6H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIPVGJETWKNPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)NC(=O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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